molecular formula C24H16F2N4O3 B2429486 4-(4-Fluorobenzyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione CAS No. 1189679-20-6

4-(4-Fluorobenzyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione

Cat. No.: B2429486
CAS No.: 1189679-20-6
M. Wt: 446.414
InChI Key:
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Description

4-(4-Fluorobenzyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is a useful research compound. Its molecular formula is C24H16F2N4O3 and its molecular weight is 446.414. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Characterization

The compound has been investigated for its binding affinity at the (S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)-propionic acid (AMPA) receptor. This study contributes to understanding its potential as an AMPA receptor antagonist, with implications in anticonvulsant properties and seizure prevention in animal models (Catarzi et al., 2010).

Synthesis and Derivatives

The synthesis of related compounds, such as 8,8-R,R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones, provides insights into chemical processes and the structural versatility of these compounds (Shikhaliev et al., 2005). This aspect is critical for exploring its potential applications in various scientific fields.

Benzodiazepine Binding Activity

Research into the benzodiazepine binding activity of similar compounds, like the [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, has been conducted. These studies are crucial for understanding their interaction with benzodiazepine receptors and potential therapeutic applications (Francis et al., 1991).

Antagonist Activity Studies

A series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including those with structural similarities to the compound , have been examined for their antagonist activities. This research provides valuable insights into their potential pharmaceutical applications (Watanabe et al., 1992).

Anticancer Activity

The synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, which are structurally related to the compound, has been explored for their potential anticancer activity. These compounds have shown cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their possible use in cancer treatment (Reddy et al., 2015).

Antibacterial Activity

Further research has been conducted on fluorine-containing quinoline derivatives for their antibacterial activities. This is indicative of the potential application of similar compounds in the development of new antibacterial agents (Holla et al., 2005).

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-2-[2-(4-fluorophenyl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F2N4O3/c25-17-9-5-15(6-10-17)13-28-22(32)19-3-1-2-4-20(19)30-23(28)27-29(24(30)33)14-21(31)16-7-11-18(26)12-8-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPWLOZCOIBORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.